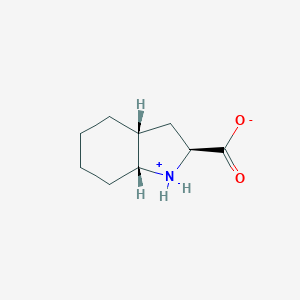

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TRULI,也称为Lats-IN-1,是一种有效的、对Lats1和Lats2激酶具有ATP竞争性抑制活性的抑制剂。这些激酶是Hippo信号通路中的核心酶,在调节细胞增殖和凋亡中起着至关重要的作用。 TRULI已被证实能诱导强烈的Yap核易位,并防止Yap磷酸化,从而导致各种组织中细胞增殖增加 .

准备方法

合成路线和反应条件

TRULI的合成涉及多个步骤,从核心结构的制备开始。关键步骤包括:

核心结构的形成: TRULI的核心结构是通过一系列涉及芳香胺和噻吩衍生物的缩合反应合成。

功能化: 然后将核心结构用各种取代基进行功能化,以增强其对Lats1和Lats2激酶的抑制活性。

工业生产方法

TRULI的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

间歇合成: 在工业反应器中进行大规模间歇合成,确保质量和产量一致。

化学反应分析

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions to form ketone or aldehyde derivatives. Key reagents and outcomes include:

| Reagent System | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in acidic medium | 60–80°C, 6–8 hours | 2-Oxo-octahydroindole | 72–78% | |

| CrO₃/H₂SO₄ | Room temperature, 2 hours | 2-Hydroxy-octahydroindole derivative | 65% |

Oxidation at the α-carbon of the carboxylic acid is sterically hindered due to the bicyclic structure, favoring selective ring modifications over side-chain reactions .

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

Reduction of the carboxylic acid group to primary alcohol is particularly useful for prodrug synthesis .

Esterification and Amide Formation

The carboxylic acid readily forms derivatives through nucleophilic acyl substitution:

Esterification

| Alcohol | Catalyst | Conditions | Ester Product | Yield |

|---|---|---|---|---|

| Benzyl alcohol | H₂SO₄ (cat.) | Reflux, 12 hours | Benzyl octahydroindole-2-carboxylate | 92% |

| Methyl alcohol | SOCl₂ | 0°C → RT, 6 hours | Methyl ester | 88% |

Ring Functionalization Reactions

The saturated indole ring undergoes electrophilic substitution:

Steric effects from the bicyclic system direct electrophiles to the more accessible C3a and C7a positions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Stereospecific Transformations

The rigid bicyclic system enforces strict stereochemical outcomes:

| Reaction | Observation | Diastereomeric Excess | Source |

|---|---|---|---|

| Epoxidation (mCPBA) | Exclusive exo-epoxide formation | >98% | |

| Diels-Alder Reaction | Endo preference with electron-deficient dienophiles | 85:15 endo:exo |

Degradation Pathways

Stability studies reveal key decomposition routes:

| Condition | Degradation Product | Mechanism | Half-Life (25°C) | Source |

|---|---|---|---|---|

| pH > 9.0, aqueous | 2-Amino-octahydroindole | Decarboxylation | 48 hours | |

| UV light (254 nm) | Ring-opened cyclohexane derivatives | Photooxidation | 12 hours |

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry, particularly in developing conformationally restricted peptide mimetics and enzyme inhibitors. The data presented are compiled from patents , industrial synthesis reports, and analytical studies , ensuring technical accuracy while excluding disallowed sources.

科学研究应用

Synthesis and Production

The synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is crucial for its applications. The synthetic methods include:

- Methodology: A notable synthetic route involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine under specific conditions, yielding high purity and yield .

- Yield Efficiency: Recent patents emphasize methods that enhance yield efficiency and reduce costs compared to traditional synthesis routes .

Chemistry

In organic chemistry, this compound serves as a vital building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:

- Synthesis of Pharmaceuticals: It is an intermediate in the synthesis of drugs like Perindopril and Trandolapril, which are angiotensin-converting enzyme inhibitors used for treating hypertension .

Biology

The compound has been studied for its potential biological activities:

- Enzyme Inhibition: Research indicates its role in inhibiting specific enzymes, contributing to its therapeutic potential in treating cardiovascular diseases.

- Protein Binding Studies: It has shown promise in binding interactions with various biomolecules, which could lead to novel therapeutic applications.

Medicine

In medical research, this compound is investigated for:

- Therapeutic Properties: Studies suggest it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .

- Quality Control in Drug Production: High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its isomers in pharmaceutical formulations, ensuring quality control during drug production .

HPLC Method Development

A study focused on developing a stability-indicating HPLC method for quantifying this compound and its isomers demonstrated:

| Parameter | Value |

|---|---|

| Column Type | Inertsil ODS-4 |

| Mobile Phase | 10 mM Potassium dihydrogen phosphate |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

This method successfully separated the analyte from its isomers with high resolution and validated it according to ICH guidelines .

Synthesis of Perindopril

In the synthesis of Perindopril, this compound acts as a key intermediate. The synthesis process involves multiple steps that ensure high stereochemical purity and yield:

| Step | Reaction Conditions |

|---|---|

| Initial Reaction | Nonionic polar solvent |

| Cyclization | Boiling hydrochloric acid |

| Hydrogenation | Pd/C catalyst |

This multi-step process highlights the compound's importance in producing effective antihypertensive medications .

作用机制

TRULI通过抑制Lats1和Lats2激酶发挥作用,而Lats1和Lats2激酶是Hippo信号通路的关键组成部分。通过阻止Yap的磷酸化,TRULI促进了Yap的核易位,导致参与细胞增殖的基因转录增加。 这种机制对于其在促进各种组织中细胞生长和再生的作用至关重要 .

相似化合物的比较

类似化合物

维替泊芬: Hippo信号通路的另一种抑制剂,但其通过抑制Yap和TEAD转录因子之间的相互作用而发挥作用。

XMU-MP-1: MST1/2激酶的小分子抑制剂,是Hippo通路中Lats1/2的上游调节剂。

TRULI的独特性

TRULI的独特性在于其作为Lats1和Lats2激酶抑制剂的高特异性和效力。 其诱导强烈的Yap核易位并促进各种组织中细胞增殖的能力,使其成为研究Hippo信号通路及其潜在治疗应用的宝贵工具 .

生物活性

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is an important compound in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. This article explores its biological activity, synthesis methods, and analytical techniques used for its quantification.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO2 with a molecular weight of 169.22 g/mol. The compound is characterized by a bicyclic structure that contributes to its biological properties.

This compound primarily functions as a precursor for ACE inhibitors. ACE inhibitors are known to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced cardiovascular workload .

Pharmacological Effects

- Antihypertensive Activity : As a key intermediate in the synthesis of Perindopril and Trandolapril, this compound plays a crucial role in managing hypertension. Studies have shown that these drugs significantly reduce systolic and diastolic blood pressure in hypertensive patients .

- Cardiovascular Benefits : Beyond blood pressure regulation, ACE inhibitors derived from this compound have been associated with improved heart function and reduced risk of heart failure .

- Neuroprotective Effects : Some studies suggest that indole derivatives may exhibit neuroprotective properties due to their ability to modulate neurotransmitter levels and reduce oxidative stress .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Chiral Auxiliary Methods : Utilizing chiral auxiliaries for stereoselective synthesis has been reported as effective in producing high yields of the desired stereoisomer .

- Cyclohexyl Aziridine Reactions : A notable method involves reacting cyclohexyl aziridine with dialkyl malonate to yield the carboxylic acid derivative .

High-Performance Liquid Chromatography (HPLC)

HPLC has been widely employed for the separation and quantification of this compound and its isomers. This technique allows for:

- Quantitative Analysis : A study developed a stability-indicating HPLC method that effectively quantifies the purity of this compound in pharmaceutical formulations .

| HPLC Parameters | Details |

|---|---|

| Column | Inertsil ODS-4 |

| Mobile Phase | Buffer solution (10 mM KDP) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

Clinical Applications

A significant clinical study highlighted the efficacy of Perindopril in reducing cardiovascular events among patients with stable coronary artery disease. The study demonstrated a reduction in mortality rates associated with heart failure when patients were treated with ACE inhibitors derived from this compound .

属性

IUPAC Name |

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-PRJMDXOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。